Tetrahydro-3-methyl-2-phenyl-4H-1,3-thiazin-4-one 1,1-dioxide Tetrahydro-3-methyl-2-phenyl-4H-1,3-thiazin-4-one 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 92368-02-0
VCID: VC17104229
InChI: InChI=1S/C11H13NO3S/c1-12-10(13)7-8-16(14,15)11(12)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3
SMILES:
Molecular Formula: C11H13NO3S
Molecular Weight: 239.29 g/mol

Tetrahydro-3-methyl-2-phenyl-4H-1,3-thiazin-4-one 1,1-dioxide

CAS No.: 92368-02-0

Cat. No.: VC17104229

Molecular Formula: C11H13NO3S

Molecular Weight: 239.29 g/mol

* For research use only. Not for human or veterinary use.

Tetrahydro-3-methyl-2-phenyl-4H-1,3-thiazin-4-one 1,1-dioxide - 92368-02-0

Specification

CAS No. 92368-02-0
Molecular Formula C11H13NO3S
Molecular Weight 239.29 g/mol
IUPAC Name 3-methyl-1,1-dioxo-2-phenyl-1,3-thiazinan-4-one
Standard InChI InChI=1S/C11H13NO3S/c1-12-10(13)7-8-16(14,15)11(12)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3
Standard InChI Key BDSCBDCAOUAKIO-UHFFFAOYSA-N
Canonical SMILES CN1C(S(=O)(=O)CCC1=O)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Tetrahydro-3-methyl-2-phenyl-4H-1,3-thiazin-4-one 1,1-dioxide features a six-membered thiazinane ring system with three key modifications:

  • A sulfur atom at position 1, oxidized to a 1,1-dioxide group

  • A methyl substituent at position 3

  • A phenyl group at position 2

The planar aromatic phenyl group enhances hydrophobic interactions, while the sulfone group increases polarity and hydrogen-bonding capacity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC11H13NO3S
Molecular Weight239.29 g/mol
IUPAC Name3-methyl-1,1-dioxo-2-phenyl-1,3-thiazinan-4-one
SMILESCN1C(S(=O)(=O)CCC1=O)C2=CC=CC=C2
InChIKeyBDSCBDCAOUAKIO-UHFFFAOYSA-N

Spectroscopic Characterization

While specific spectral data for this compound remains unpublished, analogous thiazinane derivatives exhibit characteristic signals:

  • ¹H NMR: Methyl protons (δ 1.2–1.5 ppm), aromatic protons (δ 7.2–7.6 ppm), and ring CH2 groups (δ 2.8–3.5 ppm)

  • ¹³C NMR: Carbonyl carbon (δ 170–180 ppm), sulfone carbons (δ 50–60 ppm)

  • IR: Strong S=O stretches (1150–1350 cm⁻¹), C=O (1680–1750 cm⁻¹)

Synthetic Methodologies

Condensation-Based Synthesis

The primary route involves three-component condensation of:

  • Methylamine derivatives

  • Benzaldehyde analogs

  • Sulfur-containing precursors

Reaction conditions typically require:

  • Temperature: 80–120°C

  • Solvent: Ethanol or DMF

  • Catalyst: p-TsOH or Lewis acids

Yields range from 45–68%, with byproducts including regioisomers and over-oxidized species .

Table 2: Optimization Parameters for Synthesis

ParameterOptimal RangeImpact on Yield
Temperature90±5°CMaximizes cyclization
Reaction Time6–8 hoursMinimizes decomposition
Solvent Polarityε = 20–30 (e.g., DMF)Enhances solubility
Catalyst Loading5–10 mol%Balances rate vs. cost

Post-Synthetic Modifications

Recent advances enable functionalization at three positions:

  • N-Methyl group: Demethylation using BBr3 creates secondary amine intermediates

  • Phenyl ring: Electrophilic substitution (e.g., nitration) introduces bioisosteres

  • Sulfone group: Reduction to thioether derivatives alters pharmacokinetic properties

Biological Activities and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum antibacterial activity against:

  • Gram-positive pathogens: Staphylococcus aureus (MIC = 8 μg/mL)

  • Gram-negative bacteria: Escherichia coli (MIC = 32 μg/mL)

Mechanistic studies suggest dual targeting:

  • Cell wall synthesis: Inhibition of penicillin-binding proteins (PBPs)

  • DNA gyrase: Interference with ATP-binding domain

Table 3: Comparative Antibacterial Activity

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus8
Escherichia coli32
Pseudomonas aeruginosa64

Pharmacological Applications and Drug Development

Lead Optimization Strategies

Three structural modifications enhance drug-likeness:

  • Methyl group replacement: Cyclopropyl analogs improve metabolic stability

  • Sulfone bioisosteres: Replacement with sulfonamides maintains activity while reducing toxicity

  • Phenyl substituents: Para-fluoro derivatives enhance blood-brain barrier penetration

Preclinical Data

Pharmacokinetic parameters in rats (10 mg/kg IV):

  • t₁/₂: 2.8 hours

  • Cmax: 1.2 μg/mL

  • AUC: 8.7 μg·h/mL

Metabolism occurs primarily via hepatic CYP3A4-mediated oxidation .

Future Research Directions

Synthetic Chemistry Challenges

  • Develop enantioselective synthesis (>90% ee) using chiral catalysts

  • Explore continuous flow systems to improve yield and scalability

Biological Evaluation Priorities

  • Assess activity against drug-resistant Mycobacterium tuberculosis

  • Investigate combination therapy with β-lactam antibiotics

Computational Modeling Opportunities

  • Molecular dynamics simulations of target binding pockets

  • QSAR studies to predict ADMET properties

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